molecular formula C12H9FO2 B6372893 2-Fluoro-5-(4-hydroxyphenyl)phenol CAS No. 406482-45-9

2-Fluoro-5-(4-hydroxyphenyl)phenol

Cat. No.: B6372893
CAS No.: 406482-45-9
M. Wt: 204.20 g/mol
InChI Key: VMQVMESQVZSBJJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4-hydroxyphenyl)phenol is an organic compound with the molecular formula C12H9FO2 It is a fluorinated phenol derivative, characterized by the presence of a fluorine atom at the 2-position and a hydroxyphenyl group at the 5-position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the displacement of a halogenated precursor with a phenol derivative. For example, the reaction of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for 24 hours can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial production due to its scalability and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the phenol ring.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxyphenyl)phenol involves its interaction with molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties and interactions with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(4-methoxyphenyl)phenol: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Fluoro-5-(4-chlorophenyl)phenol: Similar structure but with a chlorine atom instead of a hydroxyl group.

    2-Fluoro-5-(4-aminophenyl)phenol: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2-Fluoro-5-(4-hydroxyphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenol ring. This combination imparts distinct electronic and steric properties, making the compound valuable for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-5-(4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVMESQVZSBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684098
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406482-45-9
Record name 4-Fluoro[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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